What are the physical and chemical properties of fluoroacetyl chloride?
What are the physical and chemical properties of fluoroacetyl chloride?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetyl chloride (FCH₂COCl) is a reactive acyl chloride containing fluorine. Its unique properties make it a valuable reagent in organic synthesis, particularly for the introduction of the fluoroacetyl moiety into molecules. This guide provides an in-depth overview of the physical and chemical properties of fluoroacetyl chloride, supported by experimental data and methodologies. It is intended to serve as a comprehensive resource for professionals in research and drug development.
Physical Properties
Fluoroacetyl chloride is a colorless liquid with a sharp, pungent odor.[1][2] It is highly volatile and corrosive.[3][4] The key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₂ClFO | [1][5][6] |
| Molecular Weight | 96.49 g/mol | [1][2][5] |
| Boiling Point | 70-71 °C at 755 Torr | [2][6] |
| Density | 1.3813 g/cm³ at 20 °C | [6] |
| Refractive Index | 1.353 | [5][6] |
| Flash Point | -16.1 ± 19.0 °C | [5][6] |
| Vapor Pressure | 294.4 ± 0.1 mmHg at 25°C | [5] |
| Solubility | Reacts with water | [1][2] |
Chemical Properties and Reactivity
Fluoroacetyl chloride is a reactive compound due to the presence of the acyl chloride functional group. Its reactivity is further influenced by the electronegative fluorine atom.
Reactivity with Water
Fluoroacetyl chloride reacts vigorously with water and moisture in the air to produce fluoroacetic acid and hydrochloric acid.[1][2][6] This reaction is characteristic of acyl chlorides and is highly exothermic.
Stability and Hazardous Reactions
The compound is considered stable under standard storage conditions, which include a cool, dry, and well-ventilated area away from incompatible materials.[7][8] However, it is highly reactive and can undergo hazardous reactions.
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Decomposition: When heated to decomposition, it emits highly toxic fumes of chlorine and fluorine-containing compounds.[1][3][4]
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Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, alcohols, and metals.[7] It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[1][3][4]
Synthetic Applications
The primary utility of fluoroacetyl chloride in organic synthesis is as a fluoroacetylating agent. It is used to introduce the FCH₂CO- group into various organic molecules, which is a valuable strategy in the development of pharmaceuticals and agrochemicals.[9] For instance, it can be used for the fluoroacetylation of amino and hydroxyl groups.[10]
Experimental Protocols
Synthesis of Fluoroacetyl Chloride
A common method for the preparation of fluoroacetyl chloride involves the reaction of sodium fluoroacetate (B1212596) with a chlorinating agent, such as phosphorus pentachloride.[9][11]
Methodology:
-
Reactants: Sodium fluoroacetate and phosphorus pentachloride are the primary reactants.
-
Reaction Conditions: The reaction is typically carried out in a flask equipped with a reflux condenser. The mixture is heated to initiate the reaction.
-
Product Isolation: The resulting fluoroacetyl chloride is a volatile liquid and can be isolated by distillation from the reaction mixture.
-
Purification: Further purification can be achieved through fractional distillation.
Caution: This synthesis should be performed in a well-ventilated fume hood due to the hazardous nature of the reactants and products.[11]
Determination of Physical Properties
The physical properties of fluoroacetyl chloride are determined using standard analytical techniques.
-
Boiling Point: The boiling point is determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.
-
Density: The density is measured using a pycnometer or a digital density meter. It is calculated as the mass of the substance divided by its volume.
-
Refractive Index: A refractometer is used to measure the refractive index, which is a measure of how much the path of light is bent, or refracted, when it enters the substance.
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of fluoroacetyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is particularly useful for confirming the presence of the fluorine atom and for structural elucidation.[1][12]
-
Infrared (IR) Spectroscopy: The IR spectrum of fluoroacetyl chloride will show a characteristic strong absorption band for the carbonyl (C=O) stretching of the acyl chloride group.
Safety and Handling
Fluoroacetyl chloride is a hazardous substance and must be handled with extreme caution.
-
Toxicity: It is highly toxic if inhaled or ingested and can cause severe skin burns and eye damage.[1][2][4][7] Ingestion can lead to fluoroacetate poisoning.[1]
-
Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[8] Work should be conducted in a fume hood to avoid inhalation of vapors.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7][8]
Visualization of Synthetic Workflow
The following diagram illustrates the synthesis of fluoroacetyl chloride and its subsequent application in the fluoroacetylation of a generic substrate containing an amino group.
Caption: Workflow for the synthesis and application of fluoroacetyl chloride.
References
- 1. Fluoroacetyl chloride | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoroacetyl Chloride - ProChem, Inc. [prochemonline.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. FLUOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Fluoroacetyl chloride | CAS#:359-06-8 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. Fluoroacetyl chloride - Wikipedia [en.wikipedia.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectrabase.com [spectrabase.com]
